molecular formula C7H6N4O B7644373 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide

1H-Pyrazolo[4,3-b]pyridine-6-carboxamide

Cat. No.: B7644373
M. Wt: 162.15 g/mol
InChI Key: KWJAAYNKDCPCQJ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridine-6-carboxamide (CAS 116855-16-4) is a heterocyclic compound with molecular formula C7H6N4O and a molecular weight of 162.15 g/mol . This compound is part of the pyrazolopyridine family, which are bicyclic structures known for their resemblance to purine bases, making them privileged scaffolds in medicinal chemistry and drug discovery . Researchers value this scaffold for its potential in developing kinase inhibitors and exploring various biomedical applications due to its ability to mimic the structure of natural nucleotides . The carboxamide functional group at the 6-position provides a key site for further chemical modification and interaction with biological targets. As a reagent, it serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities. Proper handling is essential; safety data for related pyrazolopyridine compounds indicate they may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and be harmful if inhaled . This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and conduct all necessary risk assessments before use.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7(12)4-1-5-6(9-2-4)3-10-11-5/h1-3H,(H2,8,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJAAYNKDCPCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Construction on Pyrazole Precursors

A foundational approach involves constructing the pyridine ring onto a preformed pyrazole scaffold. For instance, 3-aminopyrazole derivatives undergo condensation with β-keto esters or aldehydes under acidic or basic conditions to form the pyrazolo[4,3-b]pyridine core. In one protocol, 3-amino-1H-pyrazole reacts with ethyl acetoacetate in ethanol under sodium ethoxide catalysis, yielding ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Subsequent bromination at position 6 using N-bromosuccinimide (NBS) in dichloromethane introduces the bromine substituent, which is amenable to palladium-catalyzed amidation.

Pyrazole Ring Formation on Pyridine Substrates

Alternative routes build the pyrazole ring onto a functionalized pyridine. For example, 6-cyanopyridine-3-carboxylates react with hydrazines in refluxing ethanol to form pyrazolo[4,3-b]pyridines. This method benefits from commercially available pyridine starting materials but requires careful control of stoichiometry to avoid over-alkylation.

Functional Group Manipulation to Carboxamide

Hydrolysis and Amidation of Esters

Ethyl or methyl esters at position 6 are hydrolyzed to carboxylic acids using aqueous NaOH or HCl, followed by activation with thionyl chloride or carbodiimides. Coupling with amines (e.g., ammonia, primary/secondary amines) in dichloromethane or DMF affords the carboxamide. For example, ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes hydrolysis with 6M HCl at 80°C to yield the carboxylic acid, which is then treated with ammonium chloride and HATU to produce the carboxamide.

Direct Amination via Palladium Catalysis

Bromine at position 6 facilitates palladium-catalyzed cross-coupling with amines. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, 6-bromo-1H-pyrazolo[4,3-b]pyridine reacts with benzylamine to yield the corresponding carboxamide in 85% yield. This method is highly versatile for introducing diverse amine substituents.

Multicomponent Reactions (MCRs)

Ugi Four-Component Reaction

The Ugi reaction enables simultaneous construction of the carboxamide and heterocyclic core. A representative protocol combines 6-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, an aldehyde, an amine, and tert-butyl isocyanide in DMF under ultrasonic irradiation. This one-pot method generates N-(2-(tert-butylamino)-2-oxo-1-arylethyl)-N,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamides with yields of 70–90%.

Table 1: Ugi Reaction Optimization for Carboxamide Synthesis

ComponentVariantYield (%)Conditions
Aldehyde4-Methoxybenzaldehyde88DMF, 25°C, ultrasound
AmineAniline82DMF, 25°C, ultrasound
Isocyanidetert-Butyl isocyanide90DMF, 25°C, ultrasound

Catalytic Hydrogenation and Reductive Amination

Nitro Group Reduction

Nitro-substituted intermediates are reduced to amines using H₂/Pd-C or ammonium formate/Pd-C. For instance, 6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is hydrogenated at 40 psi in methanol to yield the amine, which is acylated with chloroacetyl chloride to form the carboxamide.

Reductive Alkylation

Primary amines are introduced via reductive alkylation of aldehydes. Using sodium cyanoborohydride in methanol, 6-formyl-1H-pyrazolo[4,3-b]pyridine reacts with methylamine to form the secondary amine, followed by acylation to the carboxamide.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics for Key Synthetic Routes

MethodStarting MaterialStepsYield (%)Purity (%)
Cyclocondensation3-Aminopyrazole37898
Ugi ReactionPyridine carboxylic acid18595
Palladium Coupling6-Bromo derivative29299

The Ugi reaction offers step economy but requires specialized isocyanides. Palladium-mediated amidation provides high regioselectivity, while cyclocondensation is preferred for large-scale synthesis due to inexpensive reagents .

Chemical Reactions Analysis

1H-Pyrazolo[4,3-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Examples :

  • N-(Adamantan-1-yl)-4-isopropyl-2-ethyl-7-hydroxy-5-oxo-4,5-dihydro-2H-pyrazolo[4,3-b]pyridine-6-carboxamide (35)
    • Target : CB2 receptor inverse agonist.
    • Ki : 0.45 nM (CB2), >4739 selectivity index (CB1/CB2) .
    • Functional Activity : Anti-inflammatory effects in osteoarthritis models.
  • N-(Adamantan-1-yl)-7-hydroxy-4-isopropyl-2,3-dimethyl-5-oxo-4,5-dihydro-2H-pyrazolo[4,3-b]pyridine-6-carboxamide (53)
    • Target : CB2 receptor.
    • Synthesis Yield : 5% (low due to steric hindrance) .
    • Key Feature : High thermal stability (melting point >260°C) .

Structural Insights :

  • Adamantylamide at position 6 enhances CB2 affinity and selectivity.
  • Bulky substituents (e.g., isopropyl at position 4) improve metabolic stability but may reduce synthetic yields .

Pyrazolo[3,4-b]pyridine Carboxamides

Example :

  • 1-Cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
    • Structure : Positional isomer with pyrazole fused at [3,4-b] instead of [4,3-b].
    • Application : Investigated for kinase inhibition (e.g., FGFR) but lacks CB2 activity .
    • Molecular Weight : 374.4 g/mol, with enhanced lipophilicity due to cyclopentyl and methyl groups .

Comparison :

  • Bioactivity : [3,4-b] isomers often target kinases or serotonin receptors (e.g., 5-HT4), unlike [4,3-b] derivatives focused on CB2 .
  • Synthetic Accessibility : [3,4-b] derivatives require multi-step protocols, whereas [4,3-b] analogs benefit from modular synthesis .

Pyrrolo[2,3-b]pyridine Carboxamides

Example :

  • 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-6-carboxamide
    • Target : 5-HT4 receptor partial agonist.
    • Activity : High in vitro affinity in CHO cell assays .
    • Structural Difference : Replaces pyrazole with pyrrole, reducing planarity and altering receptor engagement .

Key Contrast :

  • Pyrrolo derivatives exhibit distinct selectivity profiles (e.g., serotonin vs. cannabinoid receptors) due to electronic and steric differences in the fused ring system .

Quantitative Structure-Activity Relationship (SAR) Analysis

Compound Class Core Structure Key Substituents Target Receptor Ki (nM) Selectivity Index (CB1/CB2)
[4,3-b]Pyrazole-CB2 Inverse Agonist Pyrazolo[4,3-b]pyridine Adamantylamide, isopropyl at C4 CB2 0.45 >4739
[3,4-b]Pyrazole Kinase Inhibitor Pyrazolo[3,4-b]pyridine Cyclopentyl, methyl at C6 FGFR N/A N/A
Pyrrolo-5-HT4 Agonist Pyrrolo[2,3-b]pyridine Isopropyl at N1 5-HT4 <10 N/A

SAR Trends :

  • Position 4 (Pyrazole) : Alkyl chains (isopropyl, pentyl) optimize CB2 binding; bulkier groups enhance selectivity but complicate synthesis .
  • Position 6 (Carboxamide) : Adamantylamide maximizes CB2 affinity, while aryl groups shift activity to other targets (e.g., kinases) .
  • Ring Fusion Position : [4,3-b] vs. [3,4-b] alters dihedral angles, affecting receptor compatibility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrazolo[4,3-b]pyridine-6-carboxamide, and how do reaction conditions influence yield and purity?

  • Answer: Synthesis typically involves multicomponent reactions (MCRs) using aromatic aldehydes, aminopyrazoles, and carbonyl-containing reagents. For example, iodine-catalyzed domino reactions can construct the pyrazolo-pyridine core efficiently . Key factors include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading (5–10 mol% iodine). Post-synthesis purification often employs column chromatography or recrystallization. Yield optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weight and functional groups (e.g., carboxamide). Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1700 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. How do structural modifications at positions 3 and 6 affect solubility and bioactivity?

  • Answer: Substituents like trifluoromethyl (at position 6) enhance lipophilicity and metabolic stability, while chlorine (position 3) increases electrophilicity for covalent interactions. Carboxamide groups improve water solubility via hydrogen bonding. Comparative studies show that 6-methoxy derivatives exhibit reduced enzymatic inhibition compared to 6-carboxamide analogs due to steric and electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo models for pyrazolo[4,3-b]pyridine-6-carboxamides?

  • Answer: Discrepancies often arise from metabolic instability or off-target effects. Solutions include:

  • Metabolic profiling: LC-MS/MS to identify phase I/II metabolites.
  • Proteomics: Target deconvolution using affinity chromatography or thermal shift assays.
  • Structural tuning: Introducing electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

Q. How can computational modeling guide the design of selective kinase inhibitors based on this scaffold?

  • Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets. MD simulations assess stability of key interactions (e.g., hydrogen bonds with hinge regions). For FGFR inhibitors, substituent bulk at position 3 modulates selectivity over VEGFR2. Free-energy perturbation (FEP) calculations quantify ΔΔG values for substituent optimization .

Q. What experimental approaches validate target engagement and mechanism of action in cellular assays?

  • Answer:

  • Cellular thermal shift assay (CETSA): Confirms target protein stabilization upon ligand binding.
  • Phospho-flow cytometry: Measures downstream kinase activation/inhibition (e.g., pERK for FGFR inhibitors).
  • CRISPR/Cas9 knockout: Validates target specificity by rescuing phenotype in KO cells .

Q. How do solvent polarity and pH impact the stability of this compound during long-term storage?

  • Answer: Stability studies show:

  • Aqueous buffers (pH 7.4): Hydrolysis of carboxamide to carboxylic acid occurs over weeks (t₁/₂ ~15 days).
  • DMSO: Preferable for stock solutions; degradation <5% at −20°C for 6 months.
  • Solid state: Lyophilized powders remain stable >2 years under inert gas .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrazolo[4,3-b]pyridine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[4,3-b]pyridine-6-carboxamide

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